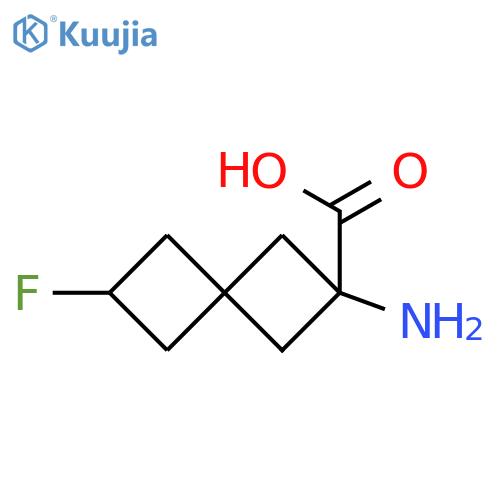

Cas no 2715120-05-9 (2-amino-6-fluorospiro3.3heptane-2-carboxylic acid)

2715120-05-9 structure

商品名:2-amino-6-fluorospiro3.3heptane-2-carboxylic acid

CAS番号:2715120-05-9

MF:C8H12FNO2

メガワット:173.184785842896

MDL:MFCD33019958

CID:5362011

PubChem ID:155858747

2-amino-6-fluorospiro3.3heptane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid

- 2-amino-6-fluorospiro3.3heptane-2-carboxylic acid

-

- MDL: MFCD33019958

- インチ: 1S/C8H12FNO2/c9-5-1-7(2-5)3-8(10,4-7)6(11)12/h5H,1-4,10H2,(H,11,12)

- InChIKey: FPWDIKNIHJVSJY-UHFFFAOYSA-N

- ほほえんだ: C(C1(CC2(CC(F)C2)C1)N)(=O)O

2-amino-6-fluorospiro3.3heptane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27685900-0.25g |

2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |

2715120-05-9 | 95.0% | 0.25g |

$1015.0 | 2025-03-20 | |

| Enamine | EN300-27685900-5g |

2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |

2715120-05-9 | 95% | 5g |

$5949.0 | 2023-09-10 | |

| 1PlusChem | 1P028B2E-10g |

2-amino-6-fluorospiro[3.3]heptane-2-carboxylicacid |

2715120-05-9 | 95% | 10g |

$10963.00 | 2023-12-18 | |

| Aaron | AR028BAQ-10g |

2-amino-6-fluorospiro[3.3]heptane-2-carboxylicacid |

2715120-05-9 | 95% | 10g |

$12152.00 | 2023-12-15 | |

| Aaron | AR028BAQ-50mg |

2-amino-6-fluorospiro[3.3]heptane-2-carboxylicacid |

2715120-05-9 | 95% | 50mg |

$775.00 | 2025-02-16 | |

| 1PlusChem | 1P028B2E-2.5g |

2-amino-6-fluorospiro[3.3]heptane-2-carboxylicacid |

2715120-05-9 | 95% | 2.5g |

$5030.00 | 2024-05-08 | |

| Enamine | EN300-27685900-5.0g |

2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |

2715120-05-9 | 95.0% | 5.0g |

$5949.0 | 2025-03-20 | |

| Enamine | EN300-27685900-2.5g |

2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |

2715120-05-9 | 95.0% | 2.5g |

$4019.0 | 2025-03-20 | |

| Enamine | EN300-27685900-1.0g |

2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |

2715120-05-9 | 95.0% | 1.0g |

$2050.0 | 2025-03-20 | |

| Enamine | EN300-27685900-0.1g |

2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid |

2715120-05-9 | 95.0% | 0.1g |

$712.0 | 2025-03-20 |

2-amino-6-fluorospiro3.3heptane-2-carboxylic acid 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

2715120-05-9 (2-amino-6-fluorospiro3.3heptane-2-carboxylic acid) 関連製品

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量